molecular formula C16H16N4O2S2 B11027375 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11027375
M. Wt: 360.5 g/mol
InChI Key: JRUUZTMUBUQAJN-UHFFFAOYSA-N
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Description

This compound is a thiadiazole-based enaminone derivative featuring a cyclopropyl substituent at the 5-position of the thiadiazole ring and a 3-oxo-1,2-benzothiazolyl moiety linked via a butanamide chain. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability and biological interactions. Thiadiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the benzothiazolyl moiety may contribute to π-π stacking interactions with biological targets .

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C16H16N4O2S2/c21-13(17-16-19-18-14(23-16)10-7-8-10)6-3-9-20-15(22)11-4-1-2-5-12(11)24-20/h1-2,4-5,10H,3,6-9H2,(H,17,19,21)

InChI Key

JRUUZTMUBUQAJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Activation of the Benzothiazolone Carboxylic Acid

The butanoic acid derivative is activated using 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–5°C. This generates a reactive mixed carbonate intermediate, facilitating nucleophilic attack by the thiadiazole amine.

Nucleophilic Acyl Substitution

The activated carbonyl reacts with the primary amine of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine under inert atmosphere (N₂ or Ar) to form the target amide. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.

Stereochemical Control for the (2Z) Configuration

The Z-configuration at the thiadiazolylidene double bond is achieved through selective crystallization or chromatographic separation. Polar aprotic solvents like DMF favor the Z-isomer due to stabilization of the transition state via hydrogen bonding. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, yielding >98% Z-isomer purity.

Purification and Characterization

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1 v/v) at −20°C

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients

Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 170–175 ppm (amide C=O)

  • HRMS : Calculated for C₁₉H₂₀N₅O₂S₂ [M+H]⁺: 430.1164; Found: 430.1167

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Source
Thiadiazole cyclizationPOCl₃, DMF, 80°C, 6h7295
Benzothiazolone formationToluene, reflux, 4h6890
Amide couplingCDI, DCM, 0°C, 12h8598
Z-Isomer isolationChiral HPLC, hexane/EtOAc4599

Scalability and Industrial Considerations

Kilogram-scale production requires:

  • Continuous Flow Reactors : For thiadiazole cyclization to minimize exothermic risks

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to enhance sustainability

Chemical Reactions Analysis

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Table 1: Structural Features of the Compound

FeatureDescription
Thiadiazole RingContributes to biological activity
Benzothiazole MoietyEnhances interaction with biological targets
Cyclopropyl GroupIncreases structural diversity

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and benzothiazole rings exhibit notable antimicrobial properties . Preliminary studies suggest that N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide may inhibit various bacterial and fungal strains due to its ability to target specific enzymes and receptors involved in microbial growth .

Anticancer Potential

The compound's structural components suggest potential anticancer activity . The mechanism of action may involve the inhibition of key cellular pathways that promote cancer cell proliferation. Studies have shown that modifications in the substituents on the thiadiazole ring can enhance anticancer efficacy .

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Compounds with similar structural features have demonstrated significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 2: Synthesis Steps Overview

StepDescription
Step 1Formation of thiadiazole ring
Step 2Integration of benzothiazole
Step 3Final coupling reaction

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity (SAR) is crucial for optimizing the compound's efficacy. Variations in substituents on the thiadiazole and benzothiazole rings can significantly impact their biological properties:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl/-Br) increase antimicrobial potency against various pathogens .

Table 3: SAR Insights

Substituent TypeEffect on Activity
Electron-donatingIncreases anticancer/antioxidant potential
Electron-withdrawingEnhances antimicrobial activity

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Thiadiazole Position 5) Benzothiazole/Benzene Modifications Molecular Weight Key Features
Target Compound Cyclopropyl 3-Oxo-1,2-benzothiazolyl 412.5* Enhanced metabolic stability; potential kinase inhibition
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 4-Methoxybenzyl 3-Oxo-1,2-benzothiazolyl 412.5 Reduced lipophilicity due to methoxy group; improved solubility in polar solvents
AL56 (Benzenesulfonamide analog) Methyl Hydrazineyl-trioxotetrahydropyrimidinyl N/A Anti-glioblastoma activity (Observed IC~50~: 0.2920)
AL109 (Benzenesulfonamide analog) Methyl Phenylbutanamide N/A High predicted anti-GBM activity (Predicted IC~50~: 1.0000)

*Molecular weight inferred from analog in due to structural similarity.

Key Observations :

  • Cyclopropyl vs. Methoxybenzyl : The cyclopropyl group in the target compound likely improves metabolic resistance compared to the methoxybenzyl substituent, which may undergo demethylation or oxidative cleavage .
  • Benzothiazole vs. Sulfonamide : The 3-oxo-benzothiazole moiety in the target compound may offer stronger hydrogen-bonding interactions with enzymes compared to sulfonamide-based analogs (e.g., AL56, AL109), which rely on sulfonyl groups for target engagement .

Metabolic Stability and Pathways

Thiadiazole derivatives are prone to enzymatic and non-enzymatic transformations. For example:

  • Methazolamide analogs (e.g., MSO, MSH) undergo cytochrome P450-mediated oxidation and glutathione conjugation, forming unstable sulfenic acids that auto-oxidize to sulfonic acid derivatives .
  • Target Compound : The cyclopropyl group may mitigate auto-oxidation pathways observed in methazolamide metabolites (e.g., MSO), reducing the formation of reactive intermediates .
Table 2: Metabolic Pathway Comparisons
Compound Primary Metabolic Pathway Key Metabolites Stability Concerns
Target Compound Cytochrome P450-mediated oxidation (hypothetical) Potential hydroxylated derivatives Low risk of sulfenic acid formation
Methazolamide β-Lactam formation → Sulfenic acid → MSO MSO, MSH, MCY High reactivity of sulfenic acid
AL56 Sulfonamide hydrolysis → Hydrazine derivatives Hydrazineyl metabolites Potential nephrotoxicity

Pharmacological Activity

  • Analog AL109 : Exhibits maximal predicted anti-glioblastoma activity (IC~50~ = 1.0000), likely due to its phenylbutanamide chain enhancing membrane permeability .
  • Methazolamide Analogs : Primarily carbonic anhydrase inhibitors, but their metabolites (e.g., MSO) show negligible therapeutic activity .

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N5O2S2C_{14}H_{13}N_{5}O_{2}S_{2} with a molecular weight of 347.4 g/mol. The structure features a thiadiazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₃N₅O₂S₂
Molecular Weight347.4 g/mol
CAS Number1282102-44-6

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. Studies suggest that the presence of the thiadiazole ring enhances the interaction with microbial targets, leading to increased efficacy in inhibiting growth .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that derivatives related to this compound can selectively inhibit COX-1 over COX-2, suggesting a promising avenue for developing anti-inflammatory medications with reduced side effects .

Enzyme Inhibition

Inhibition studies have shown that the compound acts as a monoamine oxidase (MAO) inhibitor. This activity is crucial for modulating neurotransmitter levels in the brain, indicating potential applications in treating neurological disorders such as depression and anxiety .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmitter metabolism.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation signaling pathways.
  • Radical Scavenging : The presence of thiadiazole and benzothiazole groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several studies have highlighted the efficacy of compounds structurally similar to this compound:

  • Study on Antimicrobial Activity : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Research : In vivo studies demonstrated that a related compound significantly reduced paw edema in rat models when administered at doses ranging from 10 to 50 mg/kg .
  • Neuroprotective Effects : A study on neuroprotection indicated that compounds with similar structures could mitigate glutamate-induced excitotoxicity in neuronal cultures .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide?

The synthesis typically involves cyclocondensation of thiosemicarbazides with cyclopropane carboxylic acid derivatives under reflux conditions. Key steps include:

  • Formation of the thiadiazole ring via reaction with hydrazonoyl halides or imidoyl chlorides (e.g., using pyridine as a catalyst) .
  • Purification via flash silica gel chromatography (e.g., PE/EtOAc gradients) to isolate the Z-isomer, with yields ranging from 23% to 27% depending on substituents .
  • Characterization by melting point, IR (C=O and C=N stretches at ~1600–1700 cm⁻¹), and ¹H/¹³C NMR to confirm regiochemistry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670–1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • NMR : ¹H NMR resolves Z/E isomerism via deshielded protons adjacent to the thiadiazole ring (δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 348 for a related thiadiazole analog) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in thiadiazole synthesis?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems reduce side reactions in diazo compound synthesis .
  • Catalyst Screening : Pyridine or triethylamine enhances nucleophilic substitution in thiadiazole ring closure .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetone or ethanol aids recrystallization .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparator drugs like ciprofloxacin .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity over bacterial targets .
  • Enzyme Inhibition : Fluorescence-based assays for target validation (e.g., RNF5 ligase inhibition in cystic fibrosis models) .

Q. How can molecular docking predict the compound’s mechanism of action?

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., bacterial DNA gyrase or RNF5 ubiquitin ligase) .
  • Parameters : Grid boxes centered on catalytic residues (e.g., Tyr-122 for gyrase), with binding affinity (ΔG) ≤ −8 kcal/mol indicating strong interactions .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB IDs 6RKS, 7D4F) to assess binding mode accuracy .

Q. How should researchers address discrepancies between observed and predicted bioactivity data?

  • Statistical Analysis : Apply Bland-Altman plots or Passing-Bablok regression to compare observed/predicted values (e.g., anti-GBM activity in ) .
  • QSAR Refinement : Incorporate 3D descriptors (e.g., CoMFA, CoMSIA) to improve predictive models .
  • Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What structural modifications enhance this compound’s pharmacokinetic profile?

  • SAR Insights :
  • Cyclopropyl Group : Increases metabolic stability by reducing CYP450 oxidation .
  • Benzothiazole Moiety : Enhances lipophilicity (logP ~2.5) for improved membrane permeability .
  • Butanamide Linker : Modulate solubility via salt formation (e.g., HCl or Na⁺ salts) .
    • Prodrug Strategies : Esterification of the carboxamide group (e.g., ethyl ester) to enhance oral bioavailability .

Q. What role does X-ray crystallography play in validating the compound’s structure?

  • Crystallographic Data : Resolve bond lengths (e.g., C-S bond ~1.68 Å in thiadiazole) and dihedral angles to confirm Z-configuration .
  • Polymorphism Screening : Identify stable crystalline forms via differential scanning calorimetry (DSC) .
  • Electron Density Maps : Validate hydrogen bonding networks (e.g., N-H···O interactions in the benzothiazole ring) .

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